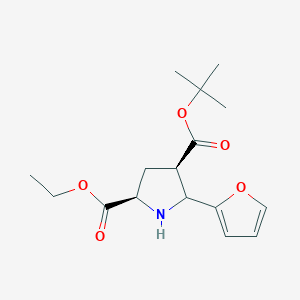

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate

CAS No.: 1420651-64-4

Cat. No.: VC4314332

Molecular Formula: C16H23NO5

Molecular Weight: 309.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420651-64-4 |

|---|---|

| Molecular Formula | C16H23NO5 |

| Molecular Weight | 309.362 |

| IUPAC Name | 4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1 |

| Standard InChI Key | MQXVIECQDKYSBE-KKPNGEORSA-N |

| SMILES | CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₆H₂₃NO₅, corresponds to a pyrrolidine ring (a five-membered secondary amine) functionalized with two carboxylate esters and a heteroaromatic furan group. The tert-butyl group at position 4 and the ethyl ester at position 2 introduce steric bulk and influence the molecule’s solubility and reactivity. The furan-2-yl substituent at position 5 contributes π-electron density, potentially enhancing interactions in catalytic or biological systems .

Stereochemical Configuration

The (2R,4R) configuration ensures specific spatial arrangements critical for asymmetric synthesis and molecular recognition. Stereochemical purity is often achieved using chiral catalysts, as demonstrated in iridium-catalyzed cycloadditions . This configuration also impacts the compound’s dipole moment and crystal packing, as inferred from analogous pyrrolidine dicarboxylates .

Synthesis Methods

Iridium-Catalyzed Reductive Cyclization

A landmark method involves iridium-catalyzed reductive generation of azomethine ylides, followed by [3+2] cycloaddition with electron-deficient alkenes. Using Vaska’s complex (1 mol%) and tetramethyldisiloxane (TMDS) as a reductant, this approach achieves high diastereoselectivity (up to 95:5 dr) and functional group tolerance . For example, reacting N-(trimethylsilyl)amide precursors with diethyl acetylenedicarboxylate yields pyrrolidine dicarboxylates with >80% efficiency .

Multicomponent Reactions Using Solid Acid Catalysts

Polyether sulfone sulfamic acid (PES-NHSO₃H), a reusable solid acid catalyst, facilitates three-component reactions between anilines, aldehydes, and diethyl acetylenedicarboxylate. This method produces furan-2-one derivatives, including spiro[indoline-pyrrolidine] hybrids, in 85–97% yield . Polar protic solvents like ethanol optimize reaction rates, while electron-donating groups on amines enhance nucleophilicity .

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Yield (%) | Diastereoselectivity | Reusability |

|---|---|---|---|---|

| Iridium-catalyzed | Vaska’s complex | >80 | 95:5 | Low |

| Multicomponent | PES-NHSO₃H | 85–97 | N/A | 11 cycles |

Research Findings

Catalytic Efficiency and Sustainability

The PES-NHSO₃H catalyst achieves 97% yield in furan-2-one synthesis and retains activity after 11 reuses, underscoring its industrial viability . In contrast, iridium-based methods, while highly selective, require costly catalysts and inert conditions .

Stereochemical Control

DFT studies reveal that iridium-mediated cycloadditions proceed via asynchronous transition states, where steric interactions between the tert-butyl group and alkene substituents dictate diastereoselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume